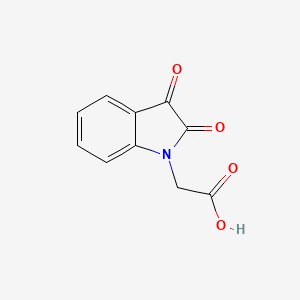

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523893. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAMYNWIAQNFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209530 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60705-96-6 | |

| Record name | N-Carboxymethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60705-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline-1-acetic acid, 2,3-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60705-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as isatin-1-acetic acid, is a key heterocyclic compound and a versatile precursor in the synthesis of a wide range of biologically active molecules and potential drug candidates.[1][2] This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, focusing on the N-alkylation of isatin. The document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis route to support research and development efforts in medicinal chemistry and organic synthesis.

Core Synthesis Pathway: N-Alkylation of Isatin

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of isatin (1H-indole-2,3-dione).[3][4] This reaction involves the formation of the isatin anion, followed by its reaction with a haloacetic acid derivative, typically chloroacetic acid or a bromoacetate ester. The use of an ester requires a subsequent hydrolysis step to yield the final carboxylic acid.

The general scheme for this synthesis is as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound via conventional heating.

Protocol 1: N-Alkylation of Isatin with Chloroacetic Acid

This protocol is adapted from methodologies described for the N-alkylation of isatin.[4]

Materials:

-

Isatin

-

Chloroacetic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl), dilute

-

Water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve isatin (0.02 mol) in anhydrous dimethylformamide (30 mL) at 0 °C.

-

Add anhydrous potassium carbonate (0.03 mol) to the suspension and stir for 1 hour.[4]

-

Add chloroacetic acid (0.02 mol) and potassium iodide (0.02 mol) to the mixture.[4]

-

Heat the reaction mixture to 80 °C and stir for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, pour the reaction mixture into water.

-

Acidify the aqueous solution to a pH between 3 and 4 with dilute hydrochloric acid.[4]

-

The resulting precipitate is filtered, washed with water, and then crystallized from methanol to yield the pure product.[4]

Protocol 2: N-Alkylation of Isatin with Ethyl Bromoacetate followed by Hydrolysis

This two-step protocol involves the initial formation of the ethyl ester followed by hydrolysis. This method can be advantageous in some cases to improve solubility and reactivity.

Step 1: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

This procedure is based on the N-alkylation of isatin using KF/alumina as a solid-supported base.[5]

Materials:

-

Isatin

-

Ethyl bromoacetate

-

Potassium fluoride on alumina (KF/alumina)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of isatin (3.4 mmol) in acetonitrile (35 mL), add KF/alumina (20.39 mmol).

-

Stir the resulting mixture for 5 minutes until the initial orange solution turns brownish.[5]

-

Add ethyl bromoacetate (5.09 mmol) to the flask.

-

Reflux the mixture for 21 hours.[5]

-

After cooling to room temperature, the suspended KF/alumina is removed by vacuum filtration and washed with acetonitrile.

-

The filtrate is concentrated under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

A general procedure for ester hydrolysis is provided.

Materials:

-

Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl), 1N

Procedure:

-

Dissolve the ethyl ester in a mixture of THF (or methanol) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify with 1N HCl until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its ethyl ester intermediate. Please note that yields can vary based on specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |

| This compound | C₁₀H₇NO₄ | 205.17 | Not specified | Moderate to Good | [4][6] |

| Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | C₁₂H₁₁NO₄ | 233.22 | Not specified | High | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions and research objectives. The versatility of the isatin scaffold continues to make it a valuable starting material in the development of novel therapeutics.[2][7]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | C10H7NO4 | CID 43402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

An In-depth Technical Guide to Isatin-1-acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin-1-acetic acid, a derivative of the versatile heterocyclic compound isatin, is a molecule of significant interest in medicinal chemistry and drug discovery. The isatin scaffold is a well-established pharmacophore known for a wide range of biological activities, and its derivatization at the N-1 position with an acetic acid moiety offers opportunities for modulating its physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Isatin-1-acetic acid, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Structure

Isatin-1-acetic acid, also known as 2-(2,3-dioxoindolin-1-yl)acetic acid, possesses a unique combination of a planar, electron-rich indole nucleus and a carboxylic acid group. This structure imparts specific chemical characteristics that are crucial for its interaction with biological systems.

Structure:

The chemical structure of Isatin-1-acetic acid is characterized by an isatin core with an acetic acid group attached to the nitrogen atom of the indole ring.

Table 1: Chemical and Physical Properties of Isatin-1-acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | PubChem |

| Molecular Weight | 205.17 g/mol | PubChem |

| CAS Number | 60705-96-6 | ChemicalBook, PubChem |

| Melting Point | 217 °C (for the related compound 2-(2-oxoindolin-1-yl)acetic acid) | ChemicalBook[1] |

| Solubility | Data for the parent compound, isatin, suggests it is soluble in hot ethanol, ether, hot water, benzene, and acetone. It is sparingly soluble in cold water. Specific solubility data for Isatin-1-acetic acid is not readily available. | ChemicalBook[2], Solubility of Things[3] |

| pKa | Not explicitly found for Isatin-1-acetic acid. The pKa of the carboxylic acid group is expected to be in the typical range for carboxylic acids. |

Experimental Protocols

The synthesis of Isatin-1-acetic acid typically involves a two-step process: N-alkylation of isatin with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of Isatin with Ethyl Bromoacetate

This reaction introduces the acetate moiety at the N-1 position of the isatin ring. Several methods have been reported, including conventional heating and microwave-assisted synthesis.

Method A: Conventional Heating

-

Reactants: Isatin, ethyl bromoacetate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

-

Procedure: A mixture of isatin, an excess of ethyl bromoacetate, and potassium carbonate in DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product, ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is filtered, washed with water, and purified by recrystallization.

Method B: Microwave-Assisted Synthesis

-

Reactants: Isatin, ethyl bromoacetate, a base (e.g., K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)), and a solvent (e.g., DMF or ethanol).

-

Procedure: A mixture of isatin, ethyl bromoacetate, and the base in a suitable solvent is subjected to microwave irradiation at a specific temperature and time. This method significantly reduces the reaction time compared to conventional heating. The product can often be isolated in high purity by simple filtration after cooling.[4]

Step 2: Hydrolysis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Isatin-1-acetic acid.

-

Reactants: Ethyl 2-(2,3-dioxoindolin-1-yl)acetate, a base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., a mixture of water and an organic solvent like ethanol).

-

Procedure: The ester is treated with an aqueous solution of a base and stirred, often with gentle heating, until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the Isatin-1-acetic acid. The solid product is collected by filtration, washed with water, and dried.

Below is a DOT script representation of the synthesis workflow:

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the isatin ring and a singlet for the methylene protons of the acetic acid group.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the isatin ring and the carboxylic acid, as well as signals for the aromatic carbons and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl groups of the isatin ring (typically around 1740 and 1620 cm⁻¹ for isatin) and the carbonyl of the carboxylic acid (around 1700-1725 cm⁻¹) are expected. A broad O-H stretch from the carboxylic acid will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Isatin-1-acetic acid (205.17 g/mol ).

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] The introduction of the acetic acid moiety at the N-1 position can influence the molecule's polarity, solubility, and ability to interact with biological targets.

The diverse biological effects of isatin derivatives are attributed to their interaction with various signaling pathways. While specific pathways for Isatin-1-acetic acid have not been detailed in the available literature, isatin-based compounds have been shown to modulate several key cellular processes.

A generalized representation of potential signaling pathways influenced by isatin derivatives is provided below:

Conclusion

Isatin-1-acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for further modification to optimize biological activity. While specific data on its physicochemical properties and biological mechanisms are still emerging, the extensive research on the isatin core provides a strong foundation for future investigations. This technical guide serves as a valuable resource for researchers embarking on the exploration of Isatin-1-acetic acid and its potential applications in drug discovery and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 2-(2-oxoindolin-1-yl)acetic acid CAS#: 40380-68-5 [chemicalbook.com]

- 2. Isatin | 91-56-5 [chemicalbook.com]

- 3. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | C10H7NO4 | CID 43402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Biological Potential of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, a prominent derivative of the versatile isatin scaffold. This document delves into its significant potential as a therapeutic agent, focusing on its anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities

This compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for drug discovery programs. The core activities include potent inhibition of key enzymes involved in apoptosis, broad-spectrum anticancer effects against various cancer cell lines, and notable antimicrobial action.

Caspase Inhibition: Modulating Apoptosis

A significant area of interest is the ability of isatin derivatives to act as inhibitors of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. Specifically, derivatives of this compound have been identified as potent inhibitors of caspase-3 and caspase-7.[1] The inhibition of these executioner caspases can be a valuable therapeutic strategy in conditions where excessive apoptosis is detrimental.

Table 1: Caspase-3 and Caspase-7 Inhibition by Isatin Derivatives

| Compound | Target Caspase | IC50 (µM) | Cell Line | Reference |

| Isatin-sulphonamide derivative 20d | Caspase-3 | 2.33 | In vitro | [1] |

| Isatin-sulphonamide derivative 20d | Caspase-7 | Moderate Inhibition | In vitro | [1] |

| 5-Pyrrolidinyl sulphonyl isatins | Caspase-3 & -7 | Not Specified | In vitro | [1] |

| N-phenyl isatin analogues with hydrophilic groups | Caspase-3 | Increased Potency | HeLa |

Anticancer Activity: A Multi-pronged Attack

The isatin scaffold is a well-established pharmacophore in anticancer drug discovery.[2][3][4] Derivatives of this compound exhibit cytotoxic effects against a range of human cancer cell lines, including breast, liver, colon, and lung cancer.[3] The anticancer mechanism is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.[3][4]

Table 2: In Vitro Anticancer Activity of Isatin Derivatives (IC50 in µM)

| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

| Isatin-linked chalcones | 2.88 - 62.88 | - | - | 2.88 - 62.88 | 2.88 - 62.88 | [5] |

| Isatin-triazole hydrazones | 6.22 | - | - | 8.14 | - | [4] |

| Bis-(indoline-2,3-dione) derivative 29 | 0.0028 | - | - | - | - | [4] |

| Isatin-triazole hybrid 13 | - | - | - | - | 9.78 | [4] |

| Spirooxindole-pyrrolidine 23 | 15.32 | - | - | - | - | [4] |

| Isatin-indole conjugate 17 | 0.74 | 0.76 | - | - | 2.02 | [6] |

| Isatin-thiazole derivative 13 | 62.4 | - | - | - | 43.5 | [7] |

| Isatin-thiazole derivative 21 | - | - | - | - | 38.5 | [7] |

Note: The table presents a selection of reported IC50 values for various isatin derivatives to illustrate the range of activity. Specific values for this compound may vary based on the specific derivative and cancer cell line.

Antimicrobial Activity

Emerging research has highlighted the potential of isatin derivatives as antimicrobial agents.[8][9] Studies have reported activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to or greater than standard antibiotics like norfloxacin.[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| Isatin-based thiazole derivative 7b | Escherichia coli ATCC 25922 | 4 | [10] |

| Isatin-based thiazole derivative 7d | Escherichia coli ATCC 25922 | 4 | [10] |

| Isatin-based thiazole derivative 7f | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent Activity | [10] |

| Isatin-based thiazole derivative 7h | Candida albicans | Equivalent to Nystatin | [10] |

| Isatin-based thiazole derivative 11f | Candida albicans | Equivalent to Nystatin | [10] |

| Isatin | Campylobacter jejuni & Campylobacter coli | <1.0 - 16.0 | [11] |

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A general method for the N-alkylation of isatin to produce this compound involves the reaction of isatin with a haloacetic acid ester followed by hydrolysis.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Isatin-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Isatin-1-acetic acid (also known as 2-(2,3-dioxoindolin-1-yl)acetic acid), a derivative of the versatile isatin scaffold. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data

The structural elucidation of Isatin-1-acetic acid is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the isatin core and the methylene and carboxylic acid protons of the acetic acid substituent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.03 | Singlet | 1H | COOH |

| 7.6 - 6.8 | Multiplet | 4H | Ar-H |

| 3.4 | Singlet | 2H | CH₂ |

Solvent: DMSO-d₆

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~183 | C=O (C3) |

| ~170 | C=O (Carboxylic Acid) |

| ~158 | C=O (C2) |

| ~151 | C (C7a) |

| ~138 | CH (Aromatic) |

| ~125 | CH (Aromatic) |

| ~124 | CH (Aromatic) |

| ~117 | C (C3a) |

| ~111 | CH (Aromatic) |

| ~43 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in Isatin-1-acetic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3367, 3318 | Broad | O-H stretch (Carboxylic Acid) |

| 1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1617 | Strong | C=O stretch (Ketone, Isatin C2/C3) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Isatin-1-acetic acid. The predicted mass-to-charge ratios for common adducts are provided below.

| Ion | Predicted m/z |

| [M+H]⁺ | 206.04478 |

| [M-H]⁻ | 204.03022 |

Experimental Protocols

Synthesis of Isatin-1-acetic acid

A common method for the synthesis of N-substituted isatins involves the alkylation of the isatin nitrogen. The following protocol is a general procedure that can be adapted for the synthesis of Isatin-1-acetic acid.

Materials:

-

Isatin

-

Chloroacetic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve isatin (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

To this suspension, add a solution of chloroacetic acid (1.1 equivalents) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of 2-3.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Isatin-1-acetic acid in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample solution into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the structural characterization of a synthesized compound like Isatin-1-acetic acid is depicted in the following diagram.

An In-depth Technical Guide to (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid Derivatives and Analogues: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid derivatives and their analogues, a class of compounds based on the versatile isatin scaffold. This document details their synthesis, summarizes their quantitative biological activities, outlines key experimental protocols, and explores their mechanisms of action through various signaling pathways.

Introduction

This compound, also known as isatin-1-acetic acid, belongs to the broader family of isatin derivatives. Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry due to its remarkable and diverse pharmacological properties. The core structure of isatin can be readily functionalized at various positions, allowing for the generation of a vast library of analogues with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide focuses specifically on derivatives bearing an acetic acid moiety at the N-1 position of the isatin core and their related analogues, highlighting their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the core compound, this compound, and its subsequent derivatization can be achieved through several established synthetic routes.

General Synthesis of the Core Structure

A common method for the synthesis of the isatin core is the Sandmeyer process. This involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield isatin.[1]

To obtain the desired this compound, isatin is typically reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of this compound [2]

-

Materials: Isatin, chloroacetic acid, anhydrous potassium carbonate (K2CO3), dry acetone.

-

Procedure:

-

A mixture of isatin (10 mmol), chloroacetic acid (10 mmol), and anhydrous potassium carbonate (10 mmol) is prepared in dry acetone.

-

The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with water and acidified to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Synthesis of Derivatives

Further derivatization of the this compound core can be achieved through various chemical transformations, including esterification, amidation, and reactions at the C3-carbonyl group. For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which can then be reacted with various nucleophiles like amines or hydrazines to form amides or hydrazides, respectively.[2]

Experimental Workflow: Derivatization of the Core Structure

References

In Vitro Anticancer Potential of Isatin-1-Acetic Acid: A Technical Guide

Disclaimer: This technical guide summarizes the potential in vitro anticancer activities of Isatin-1-acetic acid based on the well-documented properties of the isatin scaffold and its various derivatives. Direct experimental data specifically for Isatin-1-acetic acid is limited in the public domain. Therefore, the information presented herein is extrapolated from studies on structurally related isatin compounds and should be considered as a guide for future research.

Introduction to the Anticancer Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including potent anticancer properties.[1][2][3] The isatin core can be readily functionalized at various positions, leading to a diverse library of molecules with enhanced and selective cytotoxicity against a multitude of cancer cell lines.[1][3] Isatin derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[4][5] The synthetic versatility of the isatin scaffold allows for the generation of numerous structurally diverse derivatives, including those modified at the N1 position, such as Isatin-1-acetic acid.[1]

Quantitative Cytotoxicity Data of Isatin Derivatives

Table 1: Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines

| Isatin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Symmetrical bis-Schiff base of isatin | HepG2 (Liver) | 4.23 | [6] |

| 1H-1,2,3-triazole-tethered isatin conjugate | THP-1 (Leukemia) | <1 | [6] |

| Isatin-steroidal hybrid | SH-SY5Y (Neuroblastoma) | 4.06 | [6] |

| Isatin-podophyllotoxin hybrid (7f) | A549 (Lung) | 0.90 ± 0.09 | [7] |

| Isatin-podophyllotoxin hybrid (7f) | KB (Epidermoid Carcinoma) | 1.99 ± 0.22 | [7] |

| Moxifloxacin-isatin hybrid | HepG2, MCF-7, DU-145 | 32 - 77 | [2] |

| Isatin-fluoroquinazolinone hybrid | MCF-7 (Breast) | 0.35 | [6] |

| Bis-(indoline-2,3-dione) derivative | MCF-7 (Breast) | 0.0028 | [6] |

Experimental Protocols for In Vitro Anticancer Assays

Detailed methodologies are crucial for the accurate assessment of the anticancer potential of a compound. The following are standard protocols used in the in vitro evaluation of isatin derivatives, which would be applicable to the study of Isatin-1-acetic acid.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Isatin-1-acetic acid) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.

-

Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

-

Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[3]

-

Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[3]

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at around 510 nm.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. Several isatin derivatives have been shown to arrest the cell cycle at the G2/M phase.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of isatin derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate key pathways that are likely targets for Isatin-1-acetic acid.

Caption: Experimental workflow for in vitro evaluation of Isatin-1-acetic acid.

Caption: Intrinsic apoptosis pathway potentially modulated by Isatin-1-acetic acid.

Caption: Potential mechanism of cell cycle arrest by Isatin-1-acetic acid.

Conclusion

While specific in vitro studies on Isatin-1-acetic acid are not extensively reported, the broader class of isatin derivatives demonstrates significant anticancer potential through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The provided experimental protocols offer a robust framework for the systematic evaluation of Isatin-1-acetic acid's efficacy. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Isatin-1-acetic acid to fully understand its therapeutic potential in cancer treatment. The structural modification at the N1 position with an acetic acid moiety may influence its solubility, cell permeability, and interaction with specific biological targets, warranting dedicated investigation.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08691K [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of (2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid, also known as isatin-1-acetic acid, is a derivative of the versatile heterocyclic compound isatin. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related derivatives, with a primary focus on their role as inhibitors of caspases, key enzymes in the apoptotic pathway. This document details the underlying signaling pathways, presents quantitative inhibitory data, and outlines the experimental protocols utilized for these investigations.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and has been identified as a privileged scaffold in drug discovery.[1][2] The isatin core has been chemically modified in numerous ways to generate a vast library of derivatives with diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3][4] The N-1 position of the isatin ring is a common site for substitution, and the introduction of an acetic acid moiety to create this compound has been explored for its potential therapeutic applications.

The biological activity of isatin derivatives is often attributed to their ability to interact with a variety of enzymes and receptors.[2] A significant body of research has highlighted the role of N-substituted isatin derivatives as potent inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[1][5][6] Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders, making caspase inhibitors a promising area of therapeutic research.

Core Mechanism of Action: Caspase Inhibition

The primary mechanism of action for N-substituted isatin derivatives, including those with an acetic acid functional group, involves the inhibition of executioner caspases, specifically caspase-3 and caspase-7.[1][5][6] These enzymes are responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

The proposed mechanism of inhibition involves the interaction of the isatin scaffold with the active site of the caspase enzyme.[1] Molecular docking studies suggest that the carbonyl group at the C-3 position of the isatin ring can form a covalent adduct with the catalytic cysteine residue in the caspase active site, leading to reversible inhibition.[1] The N-1 substituent, in this case, the acetic acid group, can influence the binding affinity and selectivity of the compound for different caspase isoforms.[6]

Apoptotic Signaling Pathways

Caspase activation is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7][8] Inhibition of caspase-3 and -7 by this compound and its derivatives can effectively block the execution phase of apoptosis initiated by either of these pathways.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[8] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including caspase-3 and -7.

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates the executioner caspases-3 and -7.

Quantitative Data

The inhibitory activity of N-substituted isatin derivatives against caspase-3 and caspase-7 has been quantified in various studies. The following table summarizes the 50% inhibitory concentration (IC50) values for several N-substituted isatin derivatives, demonstrating the potency of this class of compounds. While specific data for this compound is not available in the cited literature, the data for related compounds with N-acetamide substitutions provide a strong indication of its potential inhibitory activity.

| Compound | N-1 Substituent | Caspase-3 IC50 (µM) | Caspase-7 IC50 (µM) | Reference |

| 20d | 2-(4-chlorophenyl)acetamido | 2.33 | - | [1] |

| 11c | 2-(4-fluorophenyl)acetamido | 71% inhibition at 20 µg/ml | - | [8] |

| Ac-DEVD-CHO (Control) | - | 0.016 | - | [1] |

Note: A lower IC50 value indicates greater inhibitory potency.

Other Potential Mechanisms of Action

While caspase inhibition is a well-documented mechanism for isatin derivatives, the broad pharmacological profile of this class of compounds suggests the involvement of other molecular targets. These may include:

-

Kinase Inhibition: Isatin derivatives have been shown to inhibit various protein kinases, including receptor tyrosine kinases like EGFR-TK, which are often dysregulated in cancer.[4]

-

Histone Deacetylase (HDAC) Inhibition: Some isatin analogues act as HDAC inhibitors, which can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.[4]

-

Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[2]

-

Antimicrobial Activity: Isatin derivatives have demonstrated activity against a range of bacteria and fungi, although the precise mechanisms are still under investigation.[4]

Further research is required to specifically elucidate the activity of this compound against these and other potential targets.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-substituted isatin derivatives and the in vitro evaluation of their caspase inhibitory activity.

Synthesis of this compound Derivatives

A general method for the N-alkylation of isatin is employed to synthesize this compound and its derivatives.[1][8]

Procedure:

-

Isatin is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the nitrogen at the N-1 position, forming the isatin anion.

-

The appropriate alkylating agent (e.g., ethyl bromoacetate for the synthesis of the ethyl ester of the target compound) is added to the reaction mixture.[8]

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

The resulting N-alkylated isatin ester is then isolated and purified.

-

Subsequent hydrolysis of the ester group, for instance by heating in acetic acid, yields the final this compound.[8]

In Vitro Caspase-3/7 Inhibition Assay

The inhibitory activity of the synthesized compounds against caspase-3 and -7 is typically evaluated using a fluorometric assay.[1] This assay measures the cleavage of a specific fluorogenic substrate by the active caspase enzyme.

Materials:

-

Recombinant human caspase-3 and caspase-7

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

The assay is performed in a 96-well microplate.

-

A solution of the recombinant caspase enzyme in assay buffer is added to each well.

-

The test compounds, at various concentrations, are added to the wells containing the enzyme.

-

The plate is incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.

-

The fluorogenic substrate is then added to all wells to initiate the enzymatic reaction.

-

The plate is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).

-

The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (enzyme and substrate only).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily through the inhibition of caspase-3 and -7. This activity positions them as valuable candidates for the development of novel therapies for diseases characterized by aberrant apoptosis, such as cancer. The synthetic accessibility of the isatin scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. While caspase inhibition is a key mechanism, the diverse biological activities of isatins suggest that these compounds may have a multi-targeted mode of action. Further investigation into the broader pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of this important class of molecules.

References

- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The role of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. liu.diva-portal.org [liu.diva-portal.org]

- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anygenes.com [anygenes.com]

Isatin-1-Acetic Acid: A Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isatin-1-acetic acid, a derivative of the versatile isatin scaffold, is emerging as a significant precursor in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential biological activity. Its unique structural features, combining the reactive isatin core with a carboxylic acid moiety at the N-1 position, offer a powerful tool for the synthesis of diverse molecular architectures, including spirooxindoles and other fused heterocyclic systems. This technical guide provides an in-depth overview of isatin-1-acetic acid's role as a precursor, complete with experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Properties and Synthesis

Isatin-1-acetic acid (2-(2,3-dioxoindolin-1-yl)acetic acid) is a crystalline solid. The presence of the carboxylic acid group modifies the solubility and reactivity of the isatin core, opening up new avenues for functionalization.

The synthesis of isatin-1-acetic acid is typically achieved through the N-alkylation of isatin with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

General Synthetic Workflow for Isatin-1-Acetic Acid

Caption: General workflow for the synthesis of isatin-1-acetic acid.

Applications in Organic Synthesis

Isatin-1-acetic acid serves as a valuable building block in a variety of organic reactions, most notably in multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic scaffolds. The C3-carbonyl group of the isatin core is highly electrophilic and readily participates in condensation and cycloaddition reactions.

Synthesis of Spirooxindoles

A prominent application of isatin-1-acetic acid is in the synthesis of spirooxindoles, a class of compounds with significant biological and pharmaceutical activities.[1][2] Three-component reactions involving an isatin derivative, an active methylene compound, and another component are a common strategy.[3][4]

Table 1: Synthesis of Spiro[dihydropyridine-oxindoles] via Three-Component Reaction [3]

| Entry | Arylamine | Isatin Derivative | Product | Yield (%) | Reaction Time (h) |

| 1 | Aniline | Isatin | Spiro[dihydropyridine-oxindole] derivative | 78 | 10 |

| 2 | 4-Methylaniline | Isatin | 4'-Methyl derivative | 82 | 9 |

| 3 | 4-Methoxyaniline | Isatin | 4'-Methoxy derivative | 85 | 9 |

| 4 | Aniline | N-Benzylisatin | N-Benzyl derivative | 75 | 12 |

Experimental Protocol: Synthesis of Spiro[dihydropyridine-oxindoles][3]

A mixture of the appropriate arylamine (2.0 mmol), isatin or a derivative thereof (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid was stirred at room temperature for approximately 9–12 hours. The resulting precipitate was collected by filtration and washed with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.

Synthesis of Other Heterocyclic Systems

The reactivity of the isatin-1-acetic acid scaffold extends beyond spirooxindole formation. The presence of the carboxylic acid group allows for further derivatization, enabling its use in the synthesis of a wider range of fused heterocyclic systems. For instance, it can be a precursor for isatin-based Schiff bases, which are valuable intermediates in medicinal chemistry.[1]

Table 2: Representative Reactions of Isatin-1-Acetic Acid Derivatives

| Reaction Type | Reactants | Product | Catalyst/Solvent | Yield (%) | Reference |

| Schiff Base Formation | Isatin-1-acetic acid hydrazide, Aromatic aldehyde | (Arylimino-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid hydrazide derivative | Acetic acid/Ethanol | 65-85 | [5] |

| Thiazolidinone Synthesis | Isatin-based Schiff base, Thioglycolic acid | Thiazolidinone substituted isatin | DMF/ZnCl₂ | 70-80 | [5] |

| Caspase Inhibitor Synthesis | 5-Sulfonyl isatin derivative, 2-chloro-N-arylacetamide | N-alkylated isatin-sulfonamide | DMF | 64-85 | [6] |

Experimental Protocol: Synthesis of (Arylimino-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid N'-(4-aryl-2-yl)-hydrazide Derivatives[5]

A mixture of the appropriate (2-oxo-1,3-dihydro-indol-1-yl)-acetic acid hydrazide (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) was refluxed in ethanol (30 mL) containing a few drops of glacial acetic acid for 6-8 hours. The reaction mixture was then cooled, and the separated solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Logical Relationship of Isatin-1-Acetic Acid in MCRs

The participation of isatin-1-acetic acid in multicomponent reactions showcases its utility in diversity-oriented synthesis. A general logical workflow illustrates its role as a key building block.

Caption: Logical workflow of Isatin-1-acetic acid in MCRs.

Conclusion

Isatin-1-acetic acid is a precursor with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the dual reactivity of the isatin core and the N-acetic acid side chain make it an attractive starting material for generating libraries of complex and biologically relevant heterocyclic compounds. The continued exploration of its reactivity in novel multicomponent and cascade reactions is expected to yield new molecular entities with promising therapeutic applications. Researchers and professionals in drug development are encouraged to consider isatin-1-acetic acid as a key building block in their synthetic strategies.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 4. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Review of Isatin derivatives in medicinal chemistry

An In-depth Technical Guide to Isatin Derivatives in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable synthetic versatility and broad spectrum of pharmacological activities. First isolated in 1841, this simple indole derivative has been the foundation for the development of numerous compounds targeting a diverse array of biological pathways. Its derivatives have shown significant therapeutic potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. The structural features of isatin, particularly the reactive carbonyl group at the C3 position and the lactam moiety, allow for extensive chemical modifications, leading to the generation of large libraries of structurally diverse molecules. Notably, the FDA-approved kinase inhibitor, Sunitinib, is an oxindole derivative, highlighting the clinical success and therapeutic relevance of the isatin core. This guide provides a comprehensive review of the latest advancements in the medicinal chemistry of isatin derivatives, focusing on their synthesis, therapeutic applications, mechanisms of action, and future potential in drug discovery.

Introduction to Isatin

Isatin, or 1H-indole-2,3-dione, is a naturally occurring red-orange crystalline solid. It was first synthesized by Erdmann and Laurent in 1841 through the oxidation of indigo dye using nitric and chromic acids. For over a century, it was considered purely a synthetic compound until its discovery in nature. Isatin is found in plants of the Isatis genus, the cannonball tree (Couroupita guianensis), and has also been identified as an endogenous component in mammalian tissues and fluids, where it may act as a modulator of biochemical processes. The unique chemical structure of isatin, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, provides a framework that is both electronically and sterically amenable to chemical modification at multiple sites, making it an ideal starting point for synthetic chemistry and drug design.

Synthetic Methodologies

The synthesis of the isatin core and its derivatives can be achieved through several classical and modern methods. The choice of method often depends on the desired substitution pattern on the aromatic ring.

Classical Synthetic Routes

-

Sandmeyer Synthesis: This is one of the oldest and most common methods. It involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the isatin ring.

-

Stolle Synthesis: This method is particularly useful for synthesizing isatin derivatives from substituted anilines. It involves the condensation of a secondary arylamine with oxalyl chloride to form a chloro-oxoacetanilide, which then undergoes intramolecular Friedel-Crafts cyclization using a Lewis acid like aluminum chloride (AlCl₃) to give the final isatin product.

-

Gassman Synthesis: The Gassman synthesis provides another route to substituted isatins and oxindoles starting from anilines.

Experimental Protocol: Sandmeyer Synthesis of Isatin

-

Preparation of Isonitrosoacetanilide: Aniline (0.1 mol) is dissolved in a solution of concentrated hydrochloric acid (25 mL) and water (300 mL). A solution of chloral hydrate (0.11 mol) in water (100 mL) is added, followed by a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL). The mixture is heated to boiling until the reaction is complete, and upon cooling, the isonitrosoacetanilide crystallizes out.

-

Cyclization: The dried isonitrosoacetanilide (0.1 mol) is added portion-wise to pre-heated concentrated sulfuric acid (100 mL) at 70-80°C. The temperature is carefully controlled during the addition.

-

Isolation: After the addition is complete, the reaction mixture is cooled and poured onto crushed ice. The precipitated crude isatin is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

Isatin Derivatives in Medicinal Chemistry

The isatin scaffold has been extensively explored for a wide range of therapeutic applications. Modifications at the N1, C3, and C5 positions have yielded potent bioactive molecules.

Anticancer Activity

Isatin derivatives represent a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.

Key Mechanisms & Targets:

-

Kinase Inhibition: Many isatin derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and angiogenesis. The approved drug Sunitinib is a multi-kinase inhibitor based on an oxindole (reduced isatin) core.

-

Apoptosis Induction: Isatin-based compounds can trigger programmed cell death by modulating key apoptotic proteins like caspases and the Bcl-2 family.

-

Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule formation and arresting the cell cycle in the mitotic phase.

Table 1: Anticancer Activity of Representative Isatin Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Bis-(indoline-2,3-dione) hybrid | MCF-7 (Breast) | 0.0028 | [1] |

| Isatin-Triazole hybrid | MGC-803 (Gastric) | 9.78 | [1] |

| Spiropyrazoline oxindole | HCT-116 (Colon) | 10.9 | [1] |

| 1-benzyl-5-(ethenyl)-isatin | Jurkat (T-cell leukemia) | 0.03 | [2] |

| Isatin-Hydrazine hybrid | MCF-7, MDA-MB-231 | 4 - 13 | [3] |

| N-substituted isatin thiosemicarbazone | IM-9 (Myeloma) | 7.92 | [1] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isatin derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Key Mechanisms & Targets:

-

Isatin-based compounds are thought to exert their antimicrobial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

-

Schiff bases and Mannich bases of isatin are particularly noted for their potent antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Representative Isatin Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Isatin (unsubstituted) | Campylobacter jejuni/coli | <1.0 - 16.0 | |

| Isatin-quinoline conjugate | MRSA | 0.006 (mg/mL) | |

| Spiro thiadiazoline derivative | S. aureus / MRSA | 3.12 | |

| Isatin β-thiosemicarbazone | MRSA / B. subtilis | 0.78 | |

| Moxifloxacin-isatin hybrid | Various bacteria | 0.03 - 128 |

Antiviral Activity

Isatin derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and SARS-CoV.

Key Mechanisms & Targets:

-

Reverse Transcriptase (RT) Inhibition: Some isatin derivatives, particularly thiosemicarbazone analogs, can inhibit HIV-1 reverse transcriptase, a key enzyme for viral replication.

-

Inhibition of Viral Replication: Other mechanisms involve blocking viral entry, inhibiting viral proteases, or interfering with the synthesis of viral proteins and RNA.

Table 3: Antiviral Activity of Representative Isatin Derivatives

| Compound Class | Target Virus | Activity Metric | Value (µg/mL) | Reference |

| Norfloxacin-isatin Mannich base | HIV-1 | EC₅₀ | 11.3 | |

| Aminopyrimidinimino isatin | HIV-1 | EC₅₀ | 12.1 - 62.1 | |

| Isatinyl thiosemicarbazone | HIV-1 | EC₅₀ | 1.69 (µM) | |

| 5-Fluoro-isatin derivative | HCV | EC₅₀ | 6 | |

| Isatin-sulfonamide hybrid | HCV | EC₅₀ | 17 |

Neuroprotective Activity

Emerging research has highlighted the potential of isatin derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Key Mechanisms & Targets:

-

Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous inhibitor of MAO, an enzyme that degrades neurotransmitters like dopamine. Derivatives have been developed as potent and selective MAO-B inhibitors, which can help restore dopamine levels in the brain, a key strategy in Parkinson's disease treatment.

-

Anti-glycation and Antioxidant Effects: Some derivatives can inhibit the formation of advanced glycation end-products (AGEs) and reduce oxidative stress, both of which are implicated in neurodegenerative processes.

Table 4: Neuroprotective Activity of Representative Isatin Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Isatin-hydrazone (Compound IS7) | MAO-B | 0.082 | |

| Isatin-hydrazone (Compound IS13) | MAO-B | 0.104 | |

| Isatin-benzyloxybenzene (ISB1) | MAO-B | 0.124 | |

| Isatin-hydrazone (Compound IS15) | MAO-A | 1.852 | |

| Isatin-benzyloxybenzene (ISFB1) | MAO-A | 0.678 |

Mechanisms of Action & Signaling Pathways

The diverse biological effects of isatin derivatives stem from their ability to interact with a multitude of cellular targets. Visualizing these interactions and the subsequent signaling cascades is crucial for rational drug design.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Isatin derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The old medium is removed from the wells, and 100 µL of medium containing the test compounds at various concentrations is added. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations (Graphviz DOT)

Below are diagrams illustrating key concepts related to the medicinal chemistry of isatin.

Caption: Experimental workflow for isatin derivative drug discovery.

Caption: Anticancer mechanism of isatin via kinase inhibition.

Caption: Diverse biological activities of the isatin scaffold.

Conclusion and Future Perspectives

Isatin and its derivatives continue to be a fertile ground for medicinal chemistry research. The inherent reactivity and privileged structure of the isatin core have enabled the development of potent and selective agents against a wide variety of diseases. The clinical success of Sunitinib serves as a powerful validation of this scaffold's potential.

Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the isatin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action is a promising strategy to overcome drug resistance and enhance efficacy.

-

Targeted Delivery: The development of nano-formulations and other drug delivery systems can improve the bioavailability and targeted delivery of isatin derivatives, particularly for solid tumors, thereby reducing off-target toxicity.

-

Exploring New Targets: While significant work has been done in cancer and infectious diseases, the full therapeutic potential of isatins in other areas, such as inflammatory and metabolic diseases, remains to be fully explored.

-

Computational Chemistry: The use of in silico methods, including molecular docking and QSAR studies, will continue to accelerate the rational design and optimization of new isatin-based drug candidates.

References

- 1. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]

Methodological & Application

Synthesis of Isatin-1-acetic Acid: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of Isatin-1-acetic acid, a key intermediate in the development of various pharmacologically active compounds. The procedures outlined are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol details both a direct, one-step synthesis from isatin and chloroacetic acid, and an alternative two-step method involving the formation of an ethyl ester intermediate.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the isatin scaffold, particularly at the N-1 position, has been a key strategy in the design of novel therapeutic agents. Isatin-1-acetic acid serves as a versatile building block, enabling the introduction of various functionalities through its carboxylic acid group, thereby facilitating the synthesis of diverse compound libraries for drug discovery.

This protocol provides a detailed, step-by-step guide for the synthesis of Isatin-1-acetic acid, ensuring reproducibility and high yield.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance | Spectroscopic Data |

| Isatin | C₈H₅NO₂ | 147.13 | - | 200-202 | Orange-red solid | - |

| Isatin-1-acetic acid | C₁₀H₇NO₄ | 205.17 | 96.7 | 113-115 | Orange crystals | IR (KBr, cm⁻¹): 3367, 3318 (OH), 1725 (C=O of acid), 1617 (C=O of ketone) ¹H NMR (DMSO-d₆, δ ppm): 11.03 (s, 1H, COOH), 7.6-6.8 (m, 4H, ArH), 3.4 (s, 2H, CH₂) |

| Ethyl isatin-1-acetate | C₁₂H₁₁NO₄ | 233.22 | 76 | - | - | - |

Experimental Protocols

Method 1: Direct Synthesis of Isatin-1-acetic Acid

This protocol outlines the direct N-alkylation of isatin with chloroacetic acid.

Materials:

-

Isatin (1.47 g, 10 mmol)

-

Chloroacetic acid (0.945 g, 10 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol)

-

Dry Acetone

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add isatin (1.47 g, 10 mmol), chloroacetic acid (0.945 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol).

-

Add a suitable amount of dry acetone to the flask to ensure proper mixing of the reactants.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 6 hours.[1]

-

After 6 hours, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. Filter the solid using a Buchner funnel.

-

Remove the excess solvent from the filtrate under reduced pressure to obtain more product.

-

Combine the collected solids and recrystallize from ethanol to yield pure Isatin-1-acetic acid as orange crystals.[1]

Method 2: Two-Step Synthesis via Ethyl Isatin-1-acetate

This alternative method involves the synthesis of the ethyl ester of Isatin-1-acetic acid, followed by hydrolysis.

Step 1: Synthesis of Ethyl isatin-1-acetate

This can be performed using either conventional heating or microwave irradiation.

Materials for Conventional Heating:

-

Isatin (1.47 g, 10 mmol)

-

Ethyl chloroacetate (1.22 mL, 11 mmol)

-

Potassium Carbonate (K₂CO₃) (1.82 g, 13 mmol)

-

N,N-Dimethylformamide (DMF) (50 mL)

Procedure for Conventional Heating:

-

Combine isatin, potassium carbonate, and ethyl chloroacetate in a round-bottom flask containing DMF.

-

Heat the mixture in an oil bath at 85°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[2]